molecular formula C24H20N2O6S B407471 ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate CAS No. 406475-59-0

ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate

Cat. No.: B407471
CAS No.: 406475-59-0
M. Wt: 464.5g/mol
InChI Key: HMAFQTVHMLMYPC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromoacetate, sodium carbonate, and various organic solvents .

Chemical Reactions Analysis

Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as anti-tumor and anti-viral properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

ethyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S/c1-3-31-24(28)22-16(2)32-21-10-9-18(15-20(21)22)26(23(27)17-11-13-25-14-12-17)33(29,30)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAFQTVHMLMYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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